An In-Depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester
An In-Depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling the Multifunctionality of PC Azido-PEG3-NHS Carbonate Ester
PC Azido-PEG3-NHS carbonate ester is a versatile heterobifunctional chemical linker meticulously designed for advanced applications in bioconjugation, drug delivery, and materials science.[1][2] Its architecture integrates three key functional components: a photocleavable (PC) linker, an azide (B81097) (N₃) group, and an N-hydroxysuccinimide (NHS) carbonate ester, all connected via a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique combination of features allows for the precise, controlled, and stimulus-responsive conjugation and release of a wide array of molecules.
The NHS carbonate ester provides a reactive handle for the covalent attachment to primary amines (-NH₂) found in proteins, peptides, and other biomolecules, forming a stable carbamate (B1207046) linkage. The azide group is a bio-orthogonal moiety that readily participates in highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of alkyne-modified molecules.[3][4] The photocleavable linker , based on an o-nitrobenzyl chemistry, allows for the precise cleavage of the conjugated molecule upon exposure to UV light, offering spatiotemporal control over its release.[5][6] The PEG3 spacer enhances the solubility and reduces steric hindrance of the molecule, improving its overall performance in aqueous environments.[4]
Physicochemical Properties and Specifications
Quantitative data for PC Azido-PEG3-NHS carbonate ester is summarized in the table below. These specifications are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage to maintain reagent integrity.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆N₆O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 640.6 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Appearance | Colorless to light yellow oil | --INVALID-LINK-- |
| Storage Conditions | -20°C, desiccated | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |
| Photocleavage Wavelength | ~365 nm (Near-UV) | --INVALID-LINK-- |
| Cleavage Efficiency | >90% in 5-25 minutes | --INVALID-LINK-- |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the use of PC Azido-PEG3-NHS carbonate ester. Optimization may be required for specific applications.
Protocol for Amine Conjugation via NHS Carbonate Ester
This protocol describes the conjugation of PC Azido-PEG3-NHS carbonate ester to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PC Azido-PEG3-NHS carbonate ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow the vial of PC Azido-PEG3-NHS carbonate ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Protocol for Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed cycloaddition of the azide-modified biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule (from Protocol 3.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and THPTA (e.g., 50 mM in water).[8]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the desired molar ratio in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio and add it to the reaction mixture. The final copper concentration is typically in the range of 50 µM to 1 mM.[8]
-
-
Initiation of Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I).[8]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.
-
Protocol for Photocleavage
This protocol describes the light-induced cleavage of the photocleavable linker to release the conjugated molecule.
Materials:
-
Photoconjugate in a suitable buffer
-
UV lamp (e.g., 365 nm)
Procedure:
-
Sample Preparation:
-
Place the solution containing the photoconjugate in a UV-transparent vessel (e.g., quartz cuvette).
-
-
UV Irradiation:
-
Expose the sample to UV light (e.g., 365 nm). The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the desired cleavage efficiency. A typical irradiation time is 5-25 minutes.[9]
-
-
Analysis:
-
Analyze the sample using an appropriate technique (e.g., HPLC, mass spectrometry, functional assay) to confirm the cleavage and release of the desired molecule.
-
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involving PC Azido-PEG3-NHS carbonate ester.
Caption: Bioconjugation workflow using the linker.
Caption: Simplified photocleavage mechanism.
Caption: Functional components of the linker.
Applications in Research and Drug Development
The unique properties of PC Azido-PEG3-NHS carbonate ester make it a valuable tool in a variety of advanced applications:
-
Controlled Release of Therapeutics: The photocleavable linker enables the development of drug delivery systems where the release of a therapeutic agent can be precisely controlled in time and location by the application of light. This is particularly useful for targeted cancer therapies and regenerative medicine.[10]
-
Bio-orthogonal Hydrogel Formation: As demonstrated by Kang et al. (2024), this linker can be used to conjugate growth factors to hydrogel precursors.[10] The subsequent click chemistry reaction forms a bio-orthogonally crosslinked hydrogel, and the encapsulated growth factor can be released upon UV irradiation to promote tissue regeneration.[10]
-
PROTACs and Targeted Protein Degradation: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to synthesize light-controlled PROTACs, allowing for the targeted degradation of proteins with high spatiotemporal resolution.
-
"Caged" Biomolecules: The photocleavable group can be used to "cage" a biomolecule, rendering it inactive until it is released by light. This is a powerful technique for studying cellular signaling pathways and other biological processes with high precision.
-
Surface Modification and Patterning: The linker can be used to immobilize biomolecules onto surfaces in a controlled manner. Subsequent photocleavage can then be used to create patterned surfaces for applications in biosensors and cell culture.
Conclusion
PC Azido-PEG3-NHS carbonate ester is a sophisticated and highly versatile chemical tool that offers researchers and drug development professionals a powerful means to conjugate and release molecules with a high degree of control. Its trifunctional nature, combining amine reactivity, bio-orthogonal click chemistry, and photocleavability, opens up a wide range of possibilities for the development of novel therapeutics, advanced biomaterials, and innovative research tools. A thorough understanding of its properties and the experimental protocols for its use is essential for harnessing its full potential in advancing scientific discovery and therapeutic innovation.
References
- 1. PC Azido-PEG3-NHS carbonate ester, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. researchgate.net [researchgate.net]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 10. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]
